N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide
説明
The compound N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide is a heterocyclic molecule featuring a pyrazolo[3,4-d]pyrimidine core substituted with a 2-fluorobenzyl group at position 5 and an ethyl-linked isoxazole-3-carboxamide moiety bearing a furan-2-yl group at position 5. This structure combines multiple pharmacologically relevant motifs:
- Pyrazolo[3,4-d]pyrimidine: A bicyclic scaffold known for kinase inhibition and anticancer activity .
- 2-Fluorobenzyl: Enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .
- Isoxazole-furan-carboxamide: Contributes to hydrogen bonding and target engagement, as seen in related antimicrobial and anti-inflammatory agents .
特性
IUPAC Name |
N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN6O4/c23-16-5-2-1-4-14(16)12-28-13-25-20-15(22(28)31)11-26-29(20)8-7-24-21(30)17-10-19(33-27-17)18-6-3-9-32-18/h1-6,9-11,13H,7-8,12H2,(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATKGYIIIJHYDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=NOC(=C4)C5=CC=CO5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide is a synthetic compound with a complex structure that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 448.414 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H17FN6O4 |
| Molecular Weight | 448.414 g/mol |
| CAS Number | 922083-06-5 |
| Purity | ≥95% |
Research indicates that this compound may function as a kinase inhibitor , selectively targeting specific kinases involved in cell signaling pathways related to cancer and other diseases. Kinase inhibitors are crucial in cancer therapy due to their role in regulating cell proliferation and survival.
Potential Biological Activities
- Anticancer Activity : The compound has shown promise in inhibiting tumor growth in various cancer cell lines.
- Anti-inflammatory Properties : It may exhibit anti-inflammatory effects by modulating inflammatory pathways.
- Antimicrobial Effects : Preliminary studies suggest possible antimicrobial activity against certain pathogens.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds and their derivatives:
- In Vitro Studies : A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibited significant cytotoxicity against human cancer cell lines, suggesting that modifications to the structure can enhance potency .
- Docking Studies : Computational docking studies have indicated that the compound can effectively bind to target proteins involved in cancer progression, which supports its potential as a therapeutic agent .
- Synthesis and Evaluation : A study focused on synthesizing various pyrazolo[3,4-d]pyrimidine derivatives found that structural modifications significantly affected their biological activity, highlighting the importance of chemical structure in drug design .
Future Directions
Further research is needed to fully elucidate the mechanisms underlying the biological activities of N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide. Key areas for future investigation include:
- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies : Investigating specific molecular targets and pathways affected by the compound.
- Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in humans.
類似化合物との比較
Key Observations :
Core Structure : The target compound’s pyrazolo[3,4-d]pyrimidine core is less common in the evidence compared to pyrazoline derivatives but shares functional similarities with kinase-targeting agents .
The isoxazole-furan-carboxamide side chain is unique, while carbothioamide () and chromenone () substituents dominate other analogs.
Biological Activity: Chromenone-containing pyrazolo-pyrimidines () show promise in high-throughput assays, whereas carbothioamide pyrazolines () are tested for antimicrobial effects. The target compound’s isoxazole-furan group may confer dual activity .
Physical and Pharmacokinetic Properties
- Melting Points: Chromenone-containing analogs exhibit higher melting points (~175°C, ) due to rigid aromatic systems, whereas pyrazolines with flexible side chains () lack reported data .
- Solubility : The furan-isoxazole group may improve aqueous solubility compared to carbothioamide derivatives (), though fluorinated aryl groups could reduce it .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
